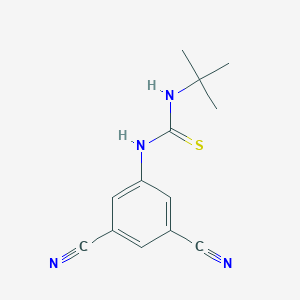
Thiourea, N-(3,5-dicyanophenyl)-N'-(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)- is a thiourea derivative characterized by the presence of a 3,5-dicyanophenyl group and a tert-butyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For Thiourea, N-(3,5-dicyanophenyl)-N’-(1,1-dimethylethyl)-, the synthesis might involve the reaction of 3,5-dicyanophenyl isothiocyanate with tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve large-scale reactions in batch or continuous flow reactors. The specific conditions, such as temperature, pressure, and solvents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea derivatives can undergo various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinyl or sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiourea molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives can yield sulfinyl or sulfonyl compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Thiourea derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of thiourea derivatives involves interactions with molecular targets such as enzymes and receptors. These interactions can mod
Eigenschaften
CAS-Nummer |
185500-55-4 |
|---|---|
Molekularformel |
C13H14N4S |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
1-tert-butyl-3-(3,5-dicyanophenyl)thiourea |
InChI |
InChI=1S/C13H14N4S/c1-13(2,3)17-12(18)16-11-5-9(7-14)4-10(6-11)8-15/h4-6H,1-3H3,(H2,16,17,18) |
InChI-Schlüssel |
LQPXEDRSDWRQKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC(=C1)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)
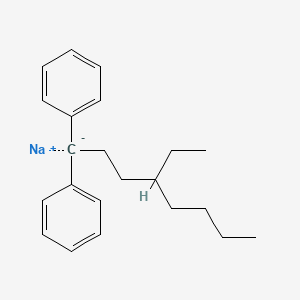
![N~2~-[(4-Aminophenyl)methyl]-N~4~,N~6~-dibutyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14259136.png)
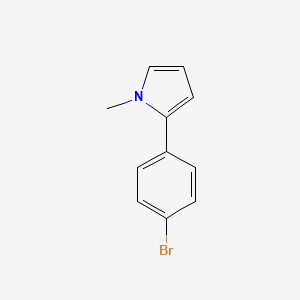
![1,1',1''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tris(4-ethynylbenzene)](/img/structure/B14259145.png)
![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)
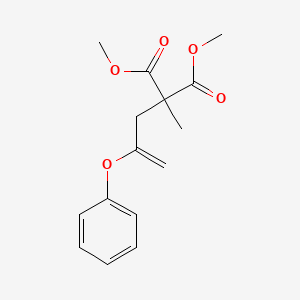
![{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid](/img/structure/B14259165.png)
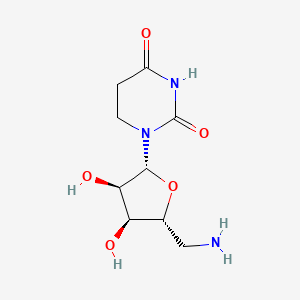
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)
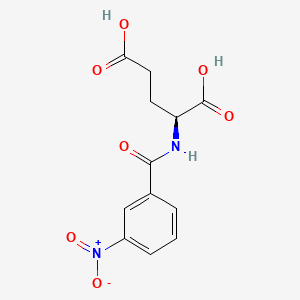
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
![N-[4-[4-(3-Chlorophenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14259201.png)
